2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide
Description
2-(2-(3-(3-Chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide is a synthetic small molecule featuring a thiazole core substituted with a ureido group (3-chlorophenyl) and an acetamide moiety linked to a 2-methoxybenzyl group. This compound belongs to a class of N-substituted thiazole derivatives, which are pharmacologically significant due to their structural versatility and bioactivity against microbial and enzymatic targets .
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c1-28-17-8-3-2-5-13(17)11-22-18(26)10-16-12-29-20(24-16)25-19(27)23-15-7-4-6-14(21)9-15/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDXABCIGMHNAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide is a complex organic compound notable for its intricate structure, which includes a thiazole ring, a urea linkage, and a chlorophenyl group. This compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer domains. The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, making it a candidate for further exploration in drug development.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 403.89 g/mol. The structural features include:
- Thiazole Ring : Contributes to the compound's biological activity.
- Urea Linkage : Serves as a functional group that can interact with various biological systems.
- Chlorophenyl Group : Enhances the compound's lipophilicity, aiding in membrane permeability.
The mechanism of action for this compound involves binding to specific enzymes or receptors, which may modulate their activity through competitive inhibition or allosteric modulation. Preliminary studies indicate that it may affect pathways related to inflammation and cancer cell proliferation.
Anticancer Activity
Research has suggested that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting key survival signals.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests that it may be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
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In Vitro Studies :
- A study conducted on similar thiazole derivatives demonstrated their capacity to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The IC50 values were found to be in the micromolar range, indicating potent activity.
- Another investigation highlighted the anti-inflammatory effects by measuring the reduction in TNF-alpha levels in macrophages treated with the compound.
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Molecular Docking Simulations :
- Molecular docking studies have shown that this compound binds effectively to target proteins associated with cancer progression and inflammation, suggesting a strong affinity and potential for therapeutic use.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Biological Activities |
|---|---|---|
| 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide | Anticancer, Anti-inflammatory | |
| 4-(2-(3-chlorophenyl)ureido)thiazol-4-yl-acetamide | Antibacterial, Antifungal |
Comparison with Similar Compounds
The compound is compared below with structurally related ureido-thiazolyl-acetamides and other thiazole derivatives, focusing on substituent variations, physicochemical properties, and biological activities.
Structural Analogues
Table 1: Structural Comparison of Key Analogues
*Calculated based on molecular formula.
Key Differentiators
Target vs. 4-Chlorophenyl Analogue () :
- The 3-chlorophenyl substituent may offer better steric compatibility with enzyme active sites compared to the 4-chloro isomer.
- 2-Methoxybenzyl vs. thiazol-2-yl acetamide: The former improves solubility but may reduce cell permeability.
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- Presence of the ureido group in the target compound could enhance hydrogen-bonding interactions with urease or protease targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
